molecular formula C22H23N3O2S B5181031 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine

4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine

Cat. No. B5181031
M. Wt: 393.5 g/mol
InChI Key: PBZSRSPHOJBUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine, also known as BPTM, is a synthetic compound that has been used in scientific research for various applications. This molecule is a thiomorpholine derivative that contains an oxadiazole ring and a biphenyl group. In

Mechanism of Action

The mechanism of action of 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine is not fully understood. However, it has been suggested that 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine may act as a metal chelator, binding to metal ions and preventing their interaction with other molecules. 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine has also been shown to induce the production of reactive oxygen species, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine can induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as a fluorescent probe for metal ions. In vivo studies have shown that 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine can accumulate in tumor tissues and induce tumor cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and other molecules. However, 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine. One area of interest is the development of 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine-based fluorescent probes for detecting metal ions in living cells. Another area of research is the optimization of 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine as an anticancer agent, including the development of 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine involves a multi-step process that starts with the preparation of 2-(4-biphenylylmethyl)-5-nitro-1,3,4-oxadiazole. This compound is then reduced to 2-(4-biphenylylmethyl)-5-amino-1,3,4-oxadiazole, which is subsequently reacted with thiomorpholine-4-carboxylic acid to yield 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine.

Scientific Research Applications

4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, a fluorescent sensor for detecting cysteine, and a photosensitizer for photodynamic therapy. 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine has also been used as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-thiomorpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-22(25-12-14-28-15-13-25)11-10-20-23-24-21(27-20)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZSRSPHOJBUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CCC2=NN=C(O2)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[5-(4-Biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine

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